3-Methoxybutane-2-thiol
CAS No.: 1596894-64-2
Cat. No.: VC6430585
Molecular Formula: C5H12OS
Molecular Weight: 120.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1596894-64-2 |
---|---|
Molecular Formula | C5H12OS |
Molecular Weight | 120.21 |
IUPAC Name | 3-methoxybutane-2-thiol |
Standard InChI | InChI=1S/C5H12OS/c1-4(6-3)5(2)7/h4-5,7H,1-3H3 |
Standard InChI Key | DMDXRKXFIOHGFW-UHFFFAOYSA-N |
SMILES | CC(C(C)S)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Methoxybutane-2-thiol consists of a four-carbon butane backbone with a methoxy (-OCH₃) group at position 3 and a thiol (-SH) group at position 2. Its IUPAC name, 3-methoxybutane-2-thiol, reflects this substitution pattern. The compound’s stereochemistry and conformational flexibility influence its physical and chemical behavior, particularly in interactions with biological receptors or synthetic substrates.
Table 1: Comparative Molecular Data for 3-Methoxybutane-2-thiol and Analogues
Property | 3-Methoxybutane-2-thiol (Theoretical) | 3-Methoxy-3-methylbutane-2-thiol |
---|---|---|
Molecular Formula | C₅H₁₂OS | C₆H₁₄OS |
Molecular Weight (g/mol) | 120.21 | 134.24 |
IUPAC Name | 3-methoxybutane-2-thiol | 3-methoxy-3-methylbutane-2-thiol |
Canonical SMILES | CC(OCC)S | CC(C(C)(C)OC)S |
The methyl substituent in the analog 3-methoxy-3-methylbutane-2-thiol introduces steric hindrance, altering its reactivity compared to the non-methylated variant.
Synthesis and Production Methods
Synthetic Routes
While no direct synthesis protocols for 3-methoxybutane-2-thiol are documented, analogous thiols are typically synthesized via nucleophilic substitution or Michael addition reactions. For example, 3-mercaptobutanoic acid derivatives are produced using isothiouronium salts and acid-catalyzed hydrolysis . Adapting these methods, 3-methoxybutane-2-thiol could theoretically be synthesized through:
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Thiol-ene Reaction: Reacting 3-methoxy-2-buten-1-ol with hydrogen sulfide (H₂S) under acidic conditions.
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Nucleophilic Displacement: Replacing a leaving group (e.g., bromide) in 3-methoxy-2-bromobutane with a thiolate nucleophile.
Industrial Scalability
Industrial production would require optimizing reaction conditions (temperature, pH, catalysts) to maximize yield and purity. Continuous-flow reactors and advanced distillation techniques, as employed in the synthesis of 3-mercapto-3-methylbutan-1-ol , could mitigate challenges like thiol oxidation or undesirable byproducts.
Physicochemical Properties
Stability and Reactivity
Table 2: Predicted Physicochemical Properties
Property | Value (Predicted) |
---|---|
Boiling Point | 145–155°C |
Density | 0.91–0.93 g/cm³ |
Solubility in Water | Low (hydrophobic backbone) |
pKa (Thiol Group) | ~10–11 |
Biological and Ecological Significance
Olfactory Impact
Structurally similar thiols, such as 3-mercapto-3-methylbutan-1-ol, exhibit potent "catty" or "skunky" odors detectable at parts-per-billion concentrations. 3-Methoxybutane-2-thiol likely shares this olfactory profile, with potential applications in flavor enhancement or pest repellency.
Semiochemical Role
In felids, thiol-containing compounds in urine act as territorial markers. The methoxy group in 3-methoxybutane-2-thiol could modulate volatility and receptor binding, influencing interspecies communication.
Industrial and Research Applications
Polymer Chemistry
Multifunctional thiols serve as crosslinkers in epoxy resins, enhancing mechanical properties . The methoxy group in 3-methoxybutane-2-thiol could improve compatibility with polar polymers, enabling tailored material designs.
Food and Fragrance Industry
Thiols contribute to the aroma of foods like coffee and wine. The compound’s stability in acidic environments (e.g., beverages) could make it a valuable flavor additive, though toxicity studies are prerequisite.
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